molecular formula C11H18N4S B4943312 Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione

Spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione

Cat. No.: B4943312
M. Wt: 238.36 g/mol
InChI Key: AEBUDOINXVPMRN-UHFFFAOYSA-N
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Description

Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione: is a complex heterocyclic compound characterized by its unique spiro structure, which includes a tetrazine ring fused with a tricyclodecane system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a tricyclodecane derivative with a tetrazine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Chemistry: In chemistry, Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s high nitrogen content and stability make it a candidate for research in pharmaceuticals, particularly in the development of new drugs with potential anticancer, antiviral, and antimicrobial properties .

Industry: In the industrial sector, this compound is explored for its use in energetic materials due to its high energy density and stability. It is also investigated for applications in advanced materials, such as polymers and coatings .

Mechanism of Action

The mechanism of action of Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione involves its interaction with molecular targets through its reactive functional groups. The tetrazine ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Spiro[1,2,4,5-tetrazinane-6,8’-tricyclo[5.2.1.02,6]decane]-3-thione stands out due to its spiro structure, which imparts unique chemical and physical properties. Its combination of a tetrazine ring with a tricyclodecane system provides a versatile platform for the development of novel compounds with diverse applications .

Properties

IUPAC Name

spiro[1,2,4,5-tetrazinane-6,8'-tricyclo[5.2.1.02,6]decane]-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4S/c16-10-12-14-11(15-13-10)5-6-4-9(11)8-3-1-2-7(6)8/h6-9,14-15H,1-5H2,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBUDOINXVPMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C3CC2CC34NNC(=S)NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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